BenchChemオンラインストアへようこそ!

Z-Val-Val-Nle-diazomethylketone

Protease selectivity Cathepsin S Cathepsin L

For unambiguous Cathepsin S interrogation. This peptidyl diazomethylketone provides >300-fold selectivity over Cathepsin L, eliminating confounding cross-reactivity of generic inhibitors like E-64 or Z-VAD-FMK. Essential for precise target engagement in antigen presentation and psoriasis/atopic dermatitis models. Validate mechanism without off-target ambiguity. Standard R&D supply chain; inquire for bulk.

Molecular Formula C25H37N5O5
Molecular Weight 487.6 g/mol
Cat. No. B1146159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Val-Val-Nle-diazomethylketone
Molecular FormulaC25H37N5O5
Molecular Weight487.6 g/mol
Structural Identifiers
InChIInChI=1S/C25H37N5O5/c1-6-7-13-19(20(31)14-27-26)28-23(32)21(16(2)3)29-24(33)22(17(4)5)30-25(34)35-15-18-11-9-8-10-12-18/h8-12,14,16-17,19,21-22H,6-7,13,15H2,1-5H3,(H,28,32)(H,29,33)(H,30,34)/t19-,21-,22-/m0/s1
InChIKeyIIPZPLSBQVJCBO-BVSLBCMMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Val-Val-Nle-diazomethylketone: A Selective and Irreversible Cathepsin S Inhibitor for Immunology and Dermatology Research


Z-Val-Val-Nle-diazomethylketone (also designated Z-Val-Val-Nle-CHN2) is a synthetic, cell-permeable peptidyl diazomethyl ketone that functions as a potent and irreversible inhibitor of the cysteine protease cathepsin S (CATS) [1]. Its molecular structure consists of a carbobenzyloxy (Z) protecting group, a Val-Val dipeptide sequence, a norleucine (Nle) residue, and a diazomethyl ketone warhead that covalently modifies the active-site thiol of the target enzyme [1]. The compound is widely employed as a chemical probe to dissect the role of cathepsin S in antigen presentation, invariant chain (Ii) processing, and major histocompatibility complex class II (MHCII) maturation .

Why Z-Val-Val-Nle-diazomethylketone Cannot Be Substituted with Generic Cysteine Protease or Caspase Inhibitors


The cathepsin family encompasses at least 11 human cysteine proteases with overlapping substrate specificities, and many commercial "broad-spectrum" or "pan-caspase" inhibitors exhibit significant cross-reactivity with cathepsins [1]. Generic cysteine protease inhibitors (e.g., E-64, Z-FA-FMK) lack selectivity among cathepsins B, L, and S, confounding interpretation of experimental results . Similarly, the widely used pan-caspase inhibitor Z-VAD-FMK inhibits cathepsins B, L, and S at concentrations >50 µM, introducing off-target effects in apoptosis and immunology assays [2]. Even alternative cathepsin S inhibitors such as LHVS display measurable cross-reactivity with cathepsin L in activity-based protein profiling experiments [3]. Z-Val-Val-Nle-diazomethylketone's unique Val-Val-Nle peptide sequence confers a >300-fold preference for cathepsin S over cathepsin L, enabling precise target engagement studies that are unattainable with less selective reagents [4]. Procurement decisions based solely on inhibitor class or cost per milligram thus carry a high risk of generating uninterpretable or misleading data.

Z-Val-Val-Nle-diazomethylketone: Quantitative Evidence of Differentiation Versus Key Comparators


380-Fold Selectivity for Cathepsin S over Cathepsin L: Direct Comparison with Z-Phe-Tyr(t-Bu)CHN2

Z-Val-Val-Nle-CHN2 demonstrates >300-fold greater inactivation efficiency for cathepsin S relative to cathepsin L [1]. In contrast, the comparator compound Z-Phe-Tyr(t-Bu)CHN2 exhibits the opposite selectivity profile, being approximately 10,000-fold more effective against cathepsin L than cathepsin S [1]. This reciprocal selectivity establishes Z-Val-Val-Nle-diazomethylketone as the preferred tool for experiments requiring unambiguous discrimination between cathepsin S and cathepsin L activities.

Protease selectivity Cathepsin S Cathepsin L

Comparison of Cathepsin S Selectivity: Z-Val-Val-Nle-diazomethylketone Versus LHVS

LHVS (a vinyl sulfone cathepsin S inhibitor, Ki = 5.9 nM for cathepsin S) is frequently marketed as a selective cathepsin S inhibitor [1]. However, competitive activity-based protein profiling experiments reveal that LHVS exhibits significant cross-reactivity with cathepsin L [2]. Z-Val-Val-Nle-diazomethylketone, by contrast, maintains >300-fold selectivity for cathepsin S over cathepsin L as established by direct inactivation kinetics [3]. This differential selectivity is critical for experiments where residual cathepsin L inhibition could confound phenotypic readouts.

Cathepsin S Probe specificity Activity-based protein profiling

Functional MHCII Pathway Modulation: Distinguishing Cathepsin S Inhibition from Pan-Cathepsin or Caspase Inhibition

Treatment with Z-Val-Val-Nle-diazomethylketone significantly inhibits IFNγ-induced upregulation of the MHCII molecules HLA-DR and Ii-p33/35, while concomitantly increasing the protein level of the Ii-p10 intermediate . This specific pattern of Ii chain processing alteration is a direct consequence of selective cathepsin S inhibition. In contrast, the pan-cathepsin inhibitor Z-FA-FMK inhibits cathepsins B, L, and S simultaneously , and the pan-caspase inhibitor Z-VAD-FMK inhibits cathepsins B, L, and S at concentrations >50 µM [1], both producing broad proteolytic blockade that obscures cathepsin S-specific contributions to antigen presentation.

MHCII Antigen presentation HLA-DR Invariant chain

Comparison of Potency and Kinetic Efficiency: Z-Val-Val-Nle-CHN2 Versus Z-Leu-Leu-Nle-CHN2

Both Z-Val-Val-Nle-CHN2 and Z-Leu-Leu-Nle-CHN2 belong to the same diazomethyl ketone chemotype and are potent cathepsin S inhibitors. Z-Leu-Leu-Nle-CHN2 inactivates cathepsin S with a second-order rate constant (k2nd) of 4.6 × 10⁶ M⁻¹·s⁻¹ at 1 nM concentration [1]. While the absolute k2nd for Z-Val-Val-Nle-CHN2 was not explicitly reported in the same study, the authors note that a series of hydrophobic amino acid derivatives, including Z-Val-Val-Nle-CHN2, provided inhibitors that acted "rapidly at high dilution" [1]. The key differentiator is the >300-fold selectivity for cathepsin S over cathepsin L exhibited by Z-Val-Val-Nle-CHN2, which is not described for Z-Leu-Leu-Nle-CHN2.

Cathepsin S Inactivation kinetics Structure-activity relationship

Absence of Pan-Caspase Off-Target Activity: Comparison with Z-VAD-FMK

Z-VAD-FMK, a widely used pan-caspase inhibitor, is known to inhibit cathepsins B, L, and S at concentrations >50 µM [1]. This off-target activity complicates the interpretation of apoptosis and immunology experiments, particularly those involving lysosomal pathways. Z-Val-Val-Nle-diazomethylketone is designed as a selective cathepsin S inhibitor and is not reported to inhibit caspases at its effective concentrations . This specificity allows researchers to dissect cathepsin S-dependent processes without the confounding variable of caspase inhibition.

Caspase Apoptosis Off-target Lysosomal proteases

Validated Efficacy in Dermatological Disease Models

Z-Val-Val-Nle-diazomethylketone has demonstrated functional efficacy in preclinical models of dermatological diseases. In a psoriasis-like mouse model, the compound reduced the release of pro-inflammatory cytokines IL-23 and IL-17, alleviating skin inflammation and epidermal hyperplasia . In atopic dermatitis models, topical application decreased IL-4 and IL-13 expression and improved skin barrier function . In ultraviolet-induced actinic keratosis studies, the compound reduced keratinocyte proliferation . While other cathepsin S inhibitors such as LHVS have been explored in inflammatory contexts [1], the specific dermatological validation data for Z-Val-Val-Nle-diazomethylketone in peer-reviewed models provides a direct evidence base for researchers in immunodermatology.

Psoriasis Atopic dermatitis Actinic keratosis Inflammation

Optimal Application Scenarios for Z-Val-Val-Nle-diazomethylketone Based on Quantitative Evidence


Functional Discrimination of Cathepsin S Versus Cathepsin L in Antigen Processing

When an experimental objective requires unambiguous assignment of a phenotype to cathepsin S activity rather than the closely related cathepsin L, Z-Val-Val-Nle-diazomethylketone is the reagent of choice. Its >300-fold selectivity for cathepsin S over cathepsin L [1] enables researchers to specifically block cathepsin S while leaving cathepsin L largely unaffected. This is particularly critical in studies of MHCII invariant chain processing, where both proteases have been implicated [2]. The reciprocal selectivity of Z-Phe-Tyr(t-Bu)CHN2 (favoring cathepsin L) provides a complementary tool, but for cathepsin S-specific interrogation, Z-Val-Val-Nle-diazomethylketone is uniquely suited [1].

Dissection of IFNγ-Induced MHCII Maturation Without Confounding Caspase or Broad Cathepsin Inhibition

In experiments examining IFNγ-stimulated upregulation of MHCII molecules HLA-DR and the invariant chain isoforms Ii-p33/35 and Ii-p10, Z-Val-Val-Nle-diazomethylketone selectively recapitulates the cathepsin S-dependent step of Ii chain processing . Unlike the broad-spectrum cysteine protease inhibitor Z-FA-FMK, which inhibits cathepsins B, L, and S simultaneously, or the pan-caspase inhibitor Z-VAD-FMK, which exhibits off-target cathepsin inhibition at >50 µM, Z-Val-Val-Nle-diazomethylketone allows researchers to attribute observed changes in MHCII surface expression and Ii-p10 accumulation specifically to cathepsin S [3]. This specificity is essential for accurate mechanistic modeling of antigen presentation pathways.

Preclinical Modeling of Dermatological Inflammation in Psoriasis and Atopic Dermatitis

Z-Val-Val-Nle-diazomethylketone has been validated in murine models of psoriasis, where it reduces IL-23 and IL-17 levels and ameliorates epidermal hyperplasia, and in atopic dermatitis models, where it lowers IL-4 and IL-13 and improves skin barrier function . For research programs focused on immunodermatology or the role of cathepsin S in skin inflammation, this compound provides a well-characterized tool with documented in vivo efficacy. Alternative cathepsin S inhibitors such as LHVS lack this specific dermatological validation in peer-reviewed models [4].

Chemical Biology Studies Requiring a Clean Cathepsin S Selectivity Window

In activity-based protein profiling or chemoproteomic experiments where precise target engagement must be demonstrated, Z-Val-Val-Nle-diazomethylketone's >300-fold selectivity for cathepsin S over cathepsin L [1] offers a cleaner window than other commercially available cathepsin S inhibitors like LHVS, which shows measurable cross-reactivity with cathepsin L in competitive profiling assays [5]. This selectivity minimizes false-positive target annotations and enhances confidence in proteomic datasets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Z-Val-Val-Nle-diazomethylketone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.